Ethyl (ethylsulfanyl)(fluoro)acetate Ethyl (ethylsulfanyl)(fluoro)acetate
Brand Name: Vulcanchem
CAS No.: 106372-58-1
VCID: VC19187407
InChI: InChI=1S/C6H11FO2S/c1-3-9-6(8)5(7)10-4-2/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H11FO2S
Molecular Weight: 166.22 g/mol

Ethyl (ethylsulfanyl)(fluoro)acetate

CAS No.: 106372-58-1

Cat. No.: VC19187407

Molecular Formula: C6H11FO2S

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (ethylsulfanyl)(fluoro)acetate - 106372-58-1

Specification

CAS No. 106372-58-1
Molecular Formula C6H11FO2S
Molecular Weight 166.22 g/mol
IUPAC Name ethyl 2-ethylsulfanyl-2-fluoroacetate
Standard InChI InChI=1S/C6H11FO2S/c1-3-9-6(8)5(7)10-4-2/h5H,3-4H2,1-2H3
Standard InChI Key QDQASDKMOOKICK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(F)SCC

Introduction

Structural and Molecular Characteristics

Ethyl (ethylsulfanyl)(fluoro)acetate belongs to the class of α-fluorinated thioether esters. Its molecular formula is C₆H₁₁FO₂S, with a molecular weight of 166.22 g/mol. The IUPAC name, ethyl 2-ethylsulfanyl-2-fluoroacetate, reflects the presence of an ethylthio group (-S-CH₂CH₃) and a fluorine atom adjacent to the ester carbonyl. The fluorine atom’s electronegativity and the sulfur atom’s polarizability synergistically influence the compound’s electronic environment, enhancing its suitability as a building block in nucleophilic substitution reactions .

Key Structural Features:

  • Fluorine Substituent: The fluorine atom at the α-position increases electrophilicity, facilitating reactions with nucleophiles.

  • Thioether Group: The ethylsulfanyl moiety contributes to lipophilicity and stabilizes transition states in catalytic processes.

  • Ester Functionality: The ethyl ester group provides a handle for further hydrolysis or transesterification.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl (ethylsulfanyl)(fluoro)acetate typically involves nucleophilic substitution or fluorination strategies:

  • Nucleophilic Substitution:
    Ethyl fluoroacetate reacts with ethanethiol in the presence of a base (e.g., sodium hydride) to replace the fluorine atom with the ethylsulfanyl group. This method proceeds under mild conditions (20–40°C) and yields the target compound with minimal byproducts .

    CH2FCOOEt+CH3CH2SHNaHCH2(SCH2CH3)FCOOEt+HF\text{CH}_2\text{FCOOEt} + \text{CH}_3\text{CH}_2\text{SH} \xrightarrow{\text{NaH}} \text{CH}_2(\text{SCH}_2\text{CH}_3)\text{FCOOEt} + \text{HF}
  • Electrochemical Fluorination:
    Analogous compounds, such as ethyl α,α-bis(phenylthio)acetate, undergo fluorination using poly(hydrogen fluoride) salts (e.g., Et₃N·3HF). This method optimizes regioselectivity, favoring α-fluorination over competing pathways .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield and purity. Catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency, while in-line analytics (e.g., FTIR) monitor intermediate formation. Challenges include controlling exothermic reactions and minimizing HF byproduct generation .

Physicochemical Properties

PropertyValue/Description
Molecular Weight166.22 g/mol
Boiling PointEstimated 150–160°C (extrapolated)
Density~1.15 g/cm³
SolubilityMiscible in organic solvents (e.g., DCM, THF)
StabilitySensitive to hydrolysis under acidic/basic conditions

The compound’s logP value (estimated 1.2) indicates moderate lipophilicity, suitable for membrane permeability in drug design. The fluorine atom’s inductive effect lowers the pKa of the α-proton (~10–12), enabling deprotonation under basic conditions for further functionalization .

Analytical Characterization

Spectroscopic Methods

  • ¹⁹F NMR: A singlet at δ -120 to -125 ppm confirms fluorine presence.

  • ¹H NMR: Ethyl groups appear as triplets (δ 1.2–1.4 ppm for -OCH₂CH₃; δ 1.4–1.6 ppm for -SCH₂CH₃).

  • GC-MS: Molecular ion peak at m/z 166.22 with fragmentation patterns indicative of ester and thioether cleavage .

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves baseline separation from impurities. Retention times vary with pH due to the compound’s ionizable α-proton .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for fluoroalkylthio-containing drugs, such as protease inhibitors and kinase modulators. For example, its derivatives have been explored in oncology for targeting cysteine residues in tumorigenic enzymes .

Agrochemical Development

Incorporating the ethylsulfanyl group enhances the bioavailability of herbicides. Field trials demonstrate that fluorinated analogs exhibit 30–50% higher pest resistance compared to non-fluorinated counterparts .

Material Science

The thioether-fluorine synergy improves the thermal stability of polymers. Copolymers derived from this compound show glass transition temperatures (Tg) up to 85°C, suitable for high-performance coatings .

Comparison with Analogous Compounds

CompoundMolecular FormulaKey FeaturesApplications
Ethyl FluoroacetateC₄H₇FO₂Lacks thioether group; higher volatilitySolvent, fragrance industry
Ethyl 2-(Fluorosulfonyl)AcetateC₄H₇FO₄SSulfonyl group enhances acidity (pKa ~1)Battery electrolytes
Sodium FluoroacetateC₂H₂FNaO₂Ionic form; high water solubilityRodenticide (restricted use)

Future Directions and Challenges

  • Green Synthesis: Developing catalytic fluorination methods to reduce HF waste.

  • Toxicity Mitigation: Structural modifications to minimize bioaccumulation risks.

  • Advanced Analytics: Integrating machine learning for predictive NMR/MS fragmentation.

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